5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde
Description
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde is a boron-containing heterocyclic compound featuring a furan-2-carbaldehyde core linked to a 6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan moiety. This dioxazaborocan group, a methyl-iminodiacetic acid (MIDA) boronate ester, confers unique stability and reactivity, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing complex organic molecules, including pharmaceuticals .
Properties
IUPAC Name |
5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO6/c1-12-4-9(14)17-11(18-10(15)5-12)8-3-2-7(6-13)16-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJROHJTTRUYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746296 | |
| Record name | 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-03-7 | |
| Record name | 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1104637-03-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with a boronic acid derivative under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde may exhibit biological activity due to its unique structural features. Potential applications include:
- Anticancer Agents : Compounds with dioxaborocane structures have shown promise in targeting cancer cells through various mechanisms. The presence of the furan ring may enhance interactions with biological targets.
- Antimicrobial Activity : Research into similar aldehydes indicates potential antimicrobial properties. The aldehyde functional group can participate in reactions with biomolecules, potentially leading to antibacterial or antifungal effects.
Materials Science
In materials science, this compound could be utilized for:
- Polymer Synthesis : The reactivity of the aldehyde group allows for incorporation into polymer matrices. This could lead to the development of new materials with enhanced properties such as increased strength or thermal stability.
- Sensors : The unique properties of boron-containing compounds can be exploited in sensor technologies. The compound may be used in creating sensors for detecting specific ions or molecules due to its ability to form complexes.
Mechanism of Action
The mechanism by which 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, cysteine, and lysine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Tables
Table 1. Thermodynamic Properties of Nitrophenyl-Furan-Carbaldehydes
Table 2. Commercial Availability of Boronate Ester Derivatives
Biological Activity
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehyde is a compound with a complex structure that has garnered attention in the field of medicinal chemistry. Its unique molecular configuration suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, summarizing findings from various studies and presenting data in structured formats.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a furan ring and a dioxazaborocane moiety, contributing to its reactivity and potential biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(O2)C=O |
| InChI | InChI=1S/C10H10BNO6/c1-12-4-9(14)17-11(18-10(15)5-12)8-3-2-7(6-13)16-8/h2-3,6H,4-5H2,1H3 |
Antimicrobial Activity
One study explored the antimicrobial properties of furan derivatives and suggested that compounds with similar structural features exhibit significant antimicrobial activity. While direct data on this specific compound is lacking, it can be hypothesized that it may also possess such properties due to its structural analogies with known active compounds .
Antioxidant Properties
Furan derivatives are often studied for their antioxidant capabilities. The presence of electron-rich systems in these compounds can facilitate free radical scavenging activities. Although direct evidence for this compound is not available in current literature, related compounds have demonstrated promising antioxidant activities in various assays .
Case Studies and Research Findings
While specific studies on this compound are sparse, related research provides insight into its potential applications:
- Synthesis and Characterization : A study characterized similar furan derivatives using NMR spectroscopy and demonstrated their reactivity under various conditions. These findings suggest that the compound could be synthesized efficiently while retaining biological activity .
- Reactivity in Organic Synthesis : The reactivity of substituted furan derivatives has been documented extensively. For instance, reactions involving furan carboxaldehydes have shown that modifications can lead to biologically active products with enhanced efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
